![molecular formula C17H17FN2O3S B2610295 (E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 328015-03-8](/img/structure/B2610295.png)
(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study by Guzyr et al. (2013) explored a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride, utilizing the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) and morpholinosulfur trifluoride (MOST). This work yielded adducts of (morpholino)(phenyl)carbene with PF5, demonstrating the compound's utility in synthesizing complex phosphorus compounds. The reaction mechanism was supported by experimental data and DFT calculations, with the structure of the adduct confirmed by X-ray studies (Guzyr et al., 2013).
Biochemical and Pharmacological Applications
Several studies have focused on the biochemical and pharmacological potentials of compounds structurally related to "(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide". For instance, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlighted the introduction of a fluorine atom to significantly increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for the treatment of various inflammatory conditions (Hashimoto et al., 2002).
Antimicrobial and Antineoplastic Activities
The antimicrobial and antineoplastic activities of sulfonamide derivatives have been widely studied, indicating the versatility of these compounds in drug development. Alyar et al. (2012) synthesized copper(II) complexes with N,N'-propanediyl-bis-benzenesulfonamide and evaluated their antibacterial activities, demonstrating significant efficacy against various bacterial strains. This research underscores the potential of sulfonamide-based compounds in addressing antibiotic resistance challenges (Alyar et al., 2012).
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix , a protein that plays a crucial role in pH regulation and cell proliferation in tumor cells .
Mode of Action
These compounds are known to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to a disruption in pH regulation and cell proliferation within the tumor cells .
Biochemical Pathways
The inhibition of carbonic anhydrase ix by similar benzenesulfonamide derivatives can disrupt the biochemical pathways related to ph regulation and cell proliferation within tumor cells .
Pharmacokinetics
Similar benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines at concentration ranges from 152–631 μM , suggesting potential bioavailability.
Result of Action
Similar benzenesulfonamide derivatives have been reported to show significant inhibitory effects against cancer cell lines , suggesting potential antiproliferative effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar benzenesulfonamide derivatives .
Future Directions
The study of benzenesulfonamide derivatives, including “(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide”, is a promising area of research, particularly in the context of developing novel anticancer and antimicrobial agents . Future research could focus on further elucidating the properties and potential applications of these compounds.
properties
IUPAC Name |
(NE)-4-fluoro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAIDXXYCKVEPR-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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